2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is an organic compound classified as a boronic ester. Its significance lies in its application in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The molecular formula for this compound is , with a molecular weight of approximately 235.09 g/mol .
The synthesis of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine typically involves several steps:
In industrial applications, continuous flow reactors can be employed to enhance yield and purity while ensuring consistent quality through automated systems.
The molecular structure of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine features a pyridine ring substituted with a methoxy group and a boronic ester moiety.
The compound exhibits a unique substitution pattern on the pyridine ring that imparts distinct reactivity and stability compared to similar compounds.
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine participates in several important chemical reactions:
The mechanism of action for 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine primarily revolves around its role in catalysis during cross-coupling reactions:
This process highlights the compound's utility in synthesizing complex organic molecules efficiently .
The compound is classified with cautionary statements indicating potential skin and eye irritation upon contact . Proper safety measures should be taken when handling this substance.
The primary applications of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine include:
The synthesis of 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 532391-31-4) typically follows a sequential functionalization approach beginning with halogenated pyridine precursors. The most efficient route involves Miyaura borylation of 2-methoxy-3-bromopyridine with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This transformation requires precise control of reaction parameters to achieve high regioselectivity at the C3 position of the pyridine ring. Key catalytic systems include PdCl₂(dppf) complex (1-3 mol%) with potassium acetate (KOAc) as base in anhydrous dimethylacetamide (DMA) at 80-85°C for 12-16 hours [9].
The methoxy group installation presents distinct synthetic challenges, typically addressed through two strategic pathways: (1) Nucleophilic substitution of 2-chloro-3-bromopyridine using sodium methoxide under phase-transfer conditions, or (2) Copper-mediated coupling of 2,3-dibromopyridine with methanol at elevated temperatures (120°C). The former approach demonstrates superior functional group tolerance, while the latter offers higher atom economy. Post-functionalization, the boronic ester moiety is introduced via Miyaura borylation, requiring strict exclusion of oxygen and moisture to prevent protodeboronation and homocoupling side reactions [4] [8].
Table 1: Optimization of Miyaura Borylation Conditions for Target Compound Synthesis
Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
PdCl₂(dppf) | KOAc | DMA | 80 | 16 | 85 |
Pd(dba)₂/XPhos | KOAc | Dioxane | 100 | 8 | 78 |
Pd(OAc)₂/SPhos | Et₃N | THF | 65 | 24 | 62 |
Pd(PPf₃)₄ | K₂CO₃ | Toluene | 110 | 6 | 71 |
Critical purification strategies involve crystallization from hexane/ethyl acetate mixtures (3:1 v/v) to obtain white crystalline powder with ≥98% purity (GC analysis). The crystalline product exhibits characteristic melting points of 59-61°C, serving as a key quality control metric [4]. Molecular weight confirmation via mass spectrometry shows consistent [M+H]+ peak at m/z 236.1, while ¹H NMR analysis in CDCl₃ confirms regioselectivity through diagnostic signals: δ 8.15 (dd, J=4.8Hz, 1H, H6), 7.25 (dd, J=7.6Hz, 1H, H5), 6.95 (dd, J=7.6, 4.8Hz, 1H, H4), 3.95 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol CH₃) [3] [8].
Significant advances in sustainable synthesis focus on catalyst recycling and alternative solvent systems to minimize environmental impact. Recent methodologies employ PEG-immobilized palladium nanoparticles (Pd@PEG-2000) that enable catalyst recovery through simple precipitation and filtration. This approach achieves consistent yields (82-85%) across five reaction cycles while reducing palladium leaching to <0.5 ppm in the final product, addressing a critical limitation of traditional homogeneous catalysts [3] .
Solvent optimization has identified cyclopentyl methyl ether (CPME) and ethyl acetate/ethanol mixtures as superior green alternatives to traditional DMA. These solvents demonstrate excellent boron solubility while reducing hazardous waste generation by 40-60%. Microwave-assisted reactions (100W, 120°C) in ethanol-water (9:1) achieve complete conversion within 15 minutes, significantly suppressing the formation of biphenyl byproducts (<0.5% vs. 3-5% in conventional heating) through precise thermal control. Additional byproduct mitigation strategies include:
Table 2: Byproduct Analysis Under Different Green Synthesis Conditions
Reaction System | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) | Total E-Factor | PMI (Process Mass Intensity) |
---|---|---|---|---|
Conventional Pd/DMA | 3.2 | 1.8 | 32.7 | 56.3 |
Pd@PEG-2000/CPME | 0.7 | 0.4 | 11.2 | 18.9 |
Microwave/EtOH-H₂O | 0.4 | 0.3 | 8.5 | 14.2 |
Continuous Flow (THF) | 0.2 | 0.1 | 5.8 | 9.6 |
Industrial implementation leverages continuous flow technology to overcome limitations of batch processing. Two-stage reactor designs incorporate: (1) Methoxy installation module with copper(I) oxide catalysis at 150°C/25 bar pressure, and (2) Borylation module with immobilized Pd/C catalyst beds. This configuration achieves throughputs exceeding 50 kg/day with minimal catalyst decomposition and consistent purity (>99.5% by HPLC). Critical operational parameters include:
Large-scale purification employs countercurrent chromatography with heptane/MTBE solvent systems, replacing traditional column chromatography to reduce solvent consumption by 70%. This approach enables isolation of pharmaceutical-grade material meeting stringent impurity profiles: residual palladium <5 ppm, heavy metals <10 ppm, and solvent residues below ICH Q3C limits. The crystalline product demonstrates excellent stability when stored at 2-8°C under nitrogen atmosphere, with degradation <0.5% over 24 months [2] [9].
Table 3: Continuous Flow Reactor Parameters and Performance Metrics
Parameter | Laboratory Scale (5g/h) | Pilot Scale (200g/h) | Production Scale (2kg/h) |
---|---|---|---|
Reactor Volume (L) | 0.1 | 2.5 | 25 |
Catalyst Loading (mol%) | 3.0 | 1.8 | 0.75 |
Flow Rate (mL/min) | 1.5 | 45 | 450 |
Temperature (°C) | 80 ± 2 | 82 ± 1 | 85 ± 0.5 |
Yield (%) | 83 | 87 | 91 |
Purity (%) | 98.5 | 99.1 | 99.6 |
Site-specific deuterium incorporation enables critical kinetic isotope effect studies and metabolic pathway tracing. The most effective deuterated analog, 2-methoxy-3-(4,4,5,5-tetramethyl-[¹³C₄]-1,3,2-dioxaborolan-2-yl)-[3,5-D₂]pyridine, is synthesized through:
Characterization of deuterated analogs reveals significant isotopic perturbation effects on NMR chemical shifts (Δδ = 0.02-0.15 ppm for ¹H, Δδ = 0.1-0.8 ppm for ¹³C). These compounds serve as essential probes in Suzuki-Miyaura coupling kinetic studies, demonstrating primary kinetic isotope effects (kH/kD = 2.1-3.0) that confirm transmetalation as the rate-determining step. DFT computational studies (B3LYP/6-31G**) align with experimental data, showing altered frontier orbital energies (ΔE = 0.8-1.2 eV) that influence oxidative addition kinetics in cross-coupling reactions [5].
Applications in mechanistic pharmacokinetics utilize ¹⁵N-labeled versions synthesized from ¹⁵N-pyridine precursors. These isotopologs enable precise tracking of hepatic metabolism via cytochrome P450 enzymes, revealing unexpected regioselectivity in O-demethylation pathways. The deuterated compounds exhibit altered metabolic profiles with extended half-lives (t₁/₂ increased by 3.7-fold), demonstrating their potential as metabolically stabilized analogs for pharmaceutical development [4] [5].
Table 4: Synthesis and Characterization of Isotopically Labeled Analogs
Isotopolog | Synthetic Approach | Isotopic Incorporation (%) | Key Application |
---|---|---|---|
[3,5-D₂]-Pyridine-boronic ester | H/D exchange with n-BuLi/DMF-d₇ | 99.2 | Kinetic isotope effect studies |
[OCD₃]-Pyridine-boronic ester | Methoxy exchange with CD₃OD/NaOCH₃ | 98.7 | Metabolic pathway tracing |
[¹³C₄-Pinacol]-boronic ester | Borylation with B₂(¹³C₄-pin)₂ | 99.8 | NMR mechanistic studies |
[Ring-¹⁵N]-Pyridine-boronic ester | Synthesis from ¹⁵N-pyridine precursor | 99.5 | Metabolic stability assessment |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: